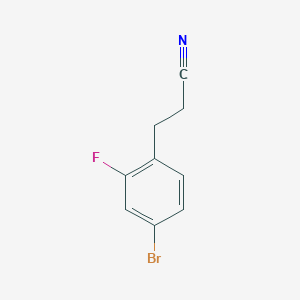

3-(4-Bromo-2-fluorophenyl)propanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

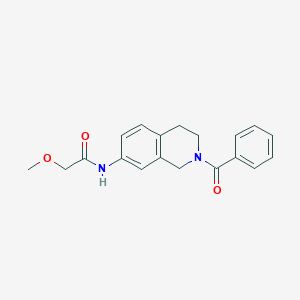

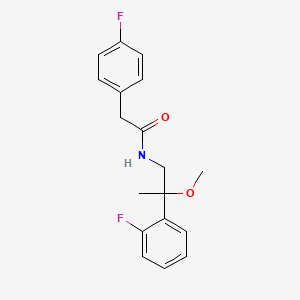

3-(4-Bromo-2-fluorophenyl)propanenitrile is a chemical compound with the CAS Number: 1057676-48-8 . Its molecular weight is 228.06 .

Molecular Structure Analysis

The molecular formula of 3-(4-Bromo-2-fluorophenyl)propanenitrile is C9H7BrFN . The InChI code is 1S/C9H7BrFN/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6H,1-2H2 .Physical And Chemical Properties Analysis

The molecular weight of 3-(4-Bromo-2-fluorophenyl)propanenitrile is 228.06 .Scientific Research Applications

Radiopharmaceutical Synthesis

The synthesis of radiolabeled compounds for imaging and diagnostic purposes represents a significant area of application. For instance, the development of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT) involves a two-step reaction sequence starting with the fluorination of a bromo-precursor, demonstrating the utility of bromo and fluoro groups in the synthesis of compounds for positron emission tomography (PET) imaging (Klok et al., 2006).

Fluorescence Sensing

The application in fluorescence sensing, particularly for detecting fluoride ions in water at sub-ppm concentrations, showcases the adaptability of bromo- and fluoro-functionalized compounds. This is evidenced by the synthesis and utilization of specific antimony(V) derivatives for turn-on fluorescence responses, enabling sensitive and selective environmental monitoring (Hirai et al., 2016).

Cross-Coupling Reactions

In organic synthesis, the role of bromo- and fluoro-substituted compounds as intermediates in cross-coupling reactions is crucial. These reactions enable the formation of complex organic structures with high precision, as demonstrated in the nickel-catalyzed cross-coupling of phenylmagnesium halides with fluoroazines and fluorodiazines, highlighting the importance of such functional groups in advancing synthetic methodologies (Mongin et al., 2002).

Electrolyte Development for Lithium-ion Batteries

The design of safe electrolytes for lithium-ion batteries also benefits from the inclusion of nitrile-functionalized compounds. Ternary mixtures involving such compounds exhibit high safety profiles and improved electrochemical performance, underscoring their potential in enhancing battery technology (Liu et al., 2016).

Crystallographic Studies

Crystallographic analysis of compounds containing bromo and fluoro groups provides insights into molecular structures, enabling the exploration of intermolecular interactions and the stabilization mechanisms of crystal lattices. Such studies are essential for understanding the properties and potential applications of new materials (Sharma et al., 2014).

properties

IUPAC Name |

3-(4-bromo-2-fluorophenyl)propanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrFN/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSOGZPYAXQRPJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)CCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromo-2-fluorophenyl)propanenitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2655257.png)

![2-[4-(Methylsulfanyl)phenoxy]propanoic acid](/img/structure/B2655258.png)

![2-Chloro-1-[4-methoxy-3-(propan-2-yl)phenyl]ethan-1-one](/img/structure/B2655259.png)

![N-(2,3-dimethylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2655264.png)

![2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2655270.png)

![N-(2-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2655272.png)

![1-(3,3-Dimethyl-2-oxobutyl)-3-(4-fluorophenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2655274.png)

![4-Methyl-2-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2655276.png)